N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine
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Overview
Description
N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine is a chemical compound with the molecular formula C13H21N3O and a molecular weight of 235.33 g/mol . This compound features a cyclopropanamine group linked to a 1,2,4-oxadiazole ring, which is further substituted with a cycloheptyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine involves multiple steps. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as anhydrous magnesium sulfate (MgSO4) to facilitate the reactions . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific purity and specification requirements .
Chemical Reactions Analysis
N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropanamine group can be replaced with other functional groups
Scientific Research Applications
N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and proteins, leading to the inhibition of their activity. This interaction can result in the disruption of cellular processes, making the compound effective against various pathogens and cancer cells .
Comparison with Similar Compounds
N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine can be compared with other oxadiazole derivatives, such as:
3-(4-chlorophenyl)-5-(((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,2,4-oxadiazole: This compound also exhibits significant biological activity but differs in its substitution pattern.
5-(((5-(3-chlorobenzyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-3-(o-tolyl)-1,2,4-oxadiazole: Another derivative with notable antifungal properties.
The uniqueness of this compound lies in its specific substitution with a cycloheptyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H21N3O |
---|---|
Molecular Weight |
235.33 g/mol |
IUPAC Name |
N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine |
InChI |
InChI=1S/C13H21N3O/c1-2-4-6-10(5-3-1)13-15-12(17-16-13)9-14-11-7-8-11/h10-11,14H,1-9H2 |
InChI Key |
PLBKXOSUYNGUNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C2=NOC(=N2)CNC3CC3 |
Origin of Product |
United States |
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